Fluoromisonidazole F-18

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

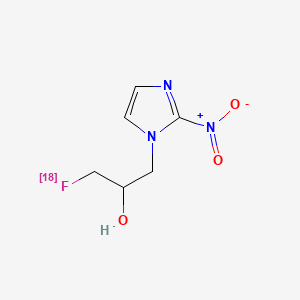

Fluoromisonidazol F-18, auch bekannt als 1-Fluor-3-(2-Nitroimidazol-1-yl)-propan-2-ol, ist eine radiopharmazeutische Verbindung, die hauptsächlich in der Positronen-Emissions-Tomographie (PET) eingesetzt wird. Es ist ein Derivat von Nitroimidazol und wird mit dem Positronen-emittierenden Isotop Fluor-18 markiert. Diese Verbindung wird häufig zur Darstellung hypoxischer Bedingungen in Zellen, insbesondere in soliden Tumoren, eingesetzt, da sie sich selektiv in hypoxischen Regionen anreichern kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fluoromisonidazol F-18 beinhaltet typischerweise eine nukleophile Substitutionsreaktion. Der Prozess beginnt mit dem Vorläufer 1-(2-Nitro-1-imidazolyl)-2-O-Tetrahydropyranyl-3-O-tosylpropandiol. Dieser Vorläufer unterliegt einer nukleophilen Substitution mit aktiviertem Fluor-18-Fluorid, um das fluorierte Zwischenprodukt zu bilden. Das Zwischenprodukt wird dann einer sauren Hydrolyse unterzogen, um die Tetrahydropyran-Schutzgruppe zu entfernen, wodurch das gewünschte Fluoromisonidazol F-18 entsteht .

Industrielle Produktionsmethoden

Die industrielle Produktion von Fluoromisonidazol F-18 verwendet häufig automatisierte Synthesemodule und Reinigungsstrategien. Eine übliche Methode beinhaltet die Verwendung von Festphasenextraktions (SPE)-Kartuschen zur Reinigung. Das synthetisierte Produkt wird auf der SPE-Kartusche zurückgehalten, während Verunreinigungen abgewaschen werden. Das gereinigte Produkt wird dann mit einer kleinen Menge Ethanol in Wasser eluiert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fluoromisonidazole F-18 typically involves a nucleophilic substitution reaction. The process begins with the precursor 1-(2-nitro-1-imidazolyl)-2-O-tetrahydropyranyl-3-O-tosylpropanediol. This precursor undergoes nucleophilic substitution with activated fluorine-18 fluoride to form the fluorinated intermediate. The intermediate is then subjected to acidic hydrolysis to remove the tetrahydropyran protecting group, yielding the desired this compound .

Industrial Production Methods

Industrial production of this compound often employs automated synthesis modules and purification strategies. One common method involves the use of solid-phase extraction (SPE) cartridges for purification. The synthesized product is retained on the SPE cartridge, while impurities are washed away. The purified product is then eluted with a small amount of ethanol in water .

Analyse Chemischer Reaktionen

Reaktionstypen

Fluoromisonidazol F-18 unterliegt während seiner Synthese hauptsächlich nukleophilen Substitutionsreaktionen. Die Schlüsselreaktion beinhaltet die Substitution einer Tosylgruppe durch Fluor-18-Fluorid. Darüber hinaus kann die Verbindung Hydrolysereaktionen unterliegen, um Schutzgruppen zu entfernen .

Gängige Reagenzien und Bedingungen

Nukleophile Substitution: Aktiviertes Fluor-18-Fluorid, Vorläufer 1-(2-Nitro-1-imidazolyl)-2-O-Tetrahydropyranyl-3-O-tosylpropandiol.

Hydrolyse: Saure Bedingungen zur Entfernung der Tetrahydropyran-Schutzgruppe.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist Fluoromisonidazol F-18, mit hoher radiochemischer Reinheit und Ausbeute .

Wissenschaftliche Forschungsanwendungen

Tumor Hypoxia Imaging

One of the primary applications of 18F-FMISO is in imaging tumor hypoxia. Studies have shown that hypoxic regions within tumors are associated with resistance to radiation therapy and poor prognosis. For instance, a study involving 73 patients with head and neck cancer demonstrated that pretherapy 18F-FMISO PET could predict survival outcomes, highlighting its prognostic value in clinical settings .

Monitoring Treatment Response

18F-FMISO PET imaging has been employed to monitor treatment responses in various cancers. In a clinical trial involving patients undergoing radiotherapy, changes in 18F-FMISO uptake were correlated with treatment efficacy. Specifically, patients who exhibited decreased hypoxic fractions during treatment showed improved outcomes . This ability to assess reoxygenation can guide dose escalation strategies in radiotherapy.

Differentiating Tumor Types

Research indicates that 18F-FMISO can help differentiate between tumor grades. For example, glioblastomas typically show higher uptake compared to lower-grade gliomas, allowing clinicians to tailor treatment approaches based on tumor characteristics . This differentiation is crucial for selecting appropriate therapeutic interventions.

Head and Neck Cancer

A significant study involving 73 patients with advanced head and neck cancer utilized pretherapy 18F-FMISO PET scans to assess hypoxia levels. The findings revealed that persistent hypoxia was linked to a higher risk of distant metastasis and poorer survival rates . This underscores the importance of using 18F-FMISO as a biomarker for aggressive tumor behavior.

Glioma Assessment

In a cohort of patients with gliomas, 18F-FMISO PET was used to evaluate hypoxic regions before and after treatment. The results indicated that tumors with high initial uptake correlated with worse clinical outcomes, suggesting that early identification of hypoxic areas could influence treatment decisions .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Tumor Hypoxia Imaging | Noninvasive assessment of hypoxic regions in tumors | Predicts prognosis and treatment response |

| Monitoring Treatment | Evaluates changes in hypoxia during therapy | Correlates decreased uptake with better outcomes |

| Differentiating Tumors | Distinguishes between high-grade and low-grade tumors | Higher uptake in glioblastomas |

Wirkmechanismus

Fluoromisonidazole F-18 exerts its effects through a bioreductive process. In hypoxic conditions, the nitro group of the compound undergoes reduction, leading to the formation of reactive intermediates that bind to cellular macromolecules. This selective accumulation in hypoxic cells allows for the visualization of hypoxic regions using PET imaging .

Vergleich Mit ähnlichen Verbindungen

Fluoromisonidazol F-18 ist eines von mehreren Nitroimidazol-basierten Radiotracern, die zur Hypoxie-Bildgebung eingesetzt werden. Ähnliche Verbindungen sind:

Fluoroazomycinarabinosid (FAZA): Ein weiteres mit Fluor-18 markiertes Nitroimidazol, das zur Hypoxie-Bildgebung eingesetzt wird.

Fluoromisonidazol (FMISO): Eine eng verwandte Verbindung mit ähnlichen Anwendungen in der Hypoxie-Bildgebung

Fluoromisonidazol F-18 zeichnet sich durch seine hohe radiochemische Reinheit und Ausbeute aus, was es zu einer bevorzugten Wahl für klinische und Forschungsanwendungen macht .

Eigenschaften

CAS-Nummer |

104613-87-8 |

|---|---|

Molekularformel |

C6H8FN3O3 |

Molekulargewicht |

188.15 g/mol |

IUPAC-Name |

1-(18F)fluoranyl-3-(2-nitroimidazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C6H8FN3O3/c7-3-5(11)4-9-2-1-8-6(9)10(12)13/h1-2,5,11H,3-4H2/i7-1 |

InChI-Schlüssel |

HIIJZYSUEJYLMX-JZRMKITLSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O |

Isomerische SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(C[18F])O |

Kanonische SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O |

Key on ui other cas no. |

104613-87-8 |

Synonyme |

(F-18) fluoromisonidazole 1-(2-nitro-1-imidazolyl)-3-fluoro-2-propanol 1-fluoro-2-hydroxypropyl-2-nitroimidazole 1-fluoromisonidazole 18F-fluoromisonidazole 18F-FMISO fluoromisonidazole fluoromisonidazole, 18F-labeled fluoromisonidazole, tritium-labeled fluoronormethoxymisonidazole FMISO Ro 07-0741 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.